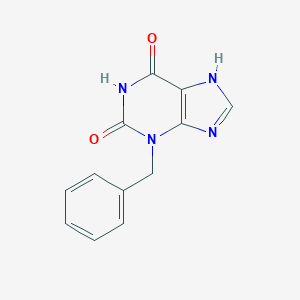

3-Benzyl-1H-purine-2,6(3H,7H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11-9-10(14-7-13-9)16(12(18)15-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCSDTAKJJLSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365877 |

Source

|

| Record name | 3-Benzyl-1H-purine-2,6(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19844-93-0 |

Source

|

| Record name | 3-Benzyl-1H-purine-2,6(3H,7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Benzyl 1h Purine 2,6 3h,7h Dione and Analogues

General Strategies for Purine-2,6-dione (B11924001) Scaffold Construction

The purine-2,6-dione (xanthine) structure is a bicyclic heterocycle composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govrsc.org Its synthesis can be approached by constructing one ring onto the other, leading to several established strategies.

Cyclization Approaches from Pyrimidine Derivatives

The most classical and widely used method for constructing the purine-2,6-dione scaffold is the Traube purine (B94841) synthesis. uniroma1.itslideshare.net This approach involves the cyclization of a substituted 5,6-diaminopyrimidine. nih.govacs.org

The general sequence begins with a 6-aminouracil (B15529) or a derivative thereof. uniroma1.it This starting material undergoes nitrosation at the C5 position, typically using sodium nitrite (B80452) in an acidic medium, to form a 5-nitroso-6-aminouracil derivative. nih.gov Subsequent reduction of the nitroso group, often with a reducing agent like sodium dithionite, yields the crucial 5,6-diaminouracil (B14702) intermediate. nih.gov The final step is the formation of the imidazole ring by reacting the diaminouracil with a one-carbon source. thieme-connect.de Formic acid is a common reagent for this cyclization, leading to the formation of the 8-unsubstituted purine-2,6-dione. thieme-connect.desemanticscholar.org

Recent advancements have focused on improving the efficiency of this cyclization step. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. semanticscholar.orgasianpubs.orgresearchgate.net The use of reagents like triethyl orthoformate under microwave irradiation can facilitate the ring closure of 5,6-diaminouracils to provide xanthine (B1682287) derivatives in high yields. asianpubs.orgresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization

| Starting Material | Reagent | Method | Time | Yield | Reference |

| 5,6-diamino-1-propargyluracil | Triethyl orthoformate | Conventional (160°C) | 1.5 h | ~90% | asianpubs.org |

| 5,6-diamino-1-propargyluracil | Triethyl orthoformate | Microwave (160°C) | 5 min | 90% | asianpubs.org |

| 5,6-diamino-1,3-diethyluracil | Triethyl orthoformate | Microwave (160°C) | 5 min | 76% | semanticscholar.orgresearchgate.net |

Synthetic Routes Initiated from Imidazole Derivatives

An alternative strategy for constructing the purine-2,6-dione scaffold starts with a pre-formed imidazole ring and builds the pyrimidine ring onto it. researchgate.netnih.govniscpr.res.in This approach often begins with a 5-aminoimidazole-4-carboxamide (B1664886) derivative. niscpr.res.innih.govnih.gov

In one such method, 5-aminoimidazole-4-carboxamide can be cyclized with urea (B33335) or related reagents to form the pyrimidine ring, yielding the xanthine structure. nih.gov For instance, reacting a 3-substituted ethyl 5-aminoimidazole-4-carboxylate with urea under basic conditions can lead to the formation of the corresponding purine-2,6-dione. nih.gov Another variation involves the reaction of a 5-aminoimidazole-4-carboxamide with formamide (B127407) at high temperatures to yield hypoxanthine, which can be a precursor to xanthine. niscpr.res.in

Zavialov and colleagues developed a method for synthesizing 1- and 1,3-substituted xanthines by reacting an imidazole precursor with carbamates in the presence of a suitable base, highlighting the versatility of this approach. nih.gov

Condensation Reactions Involving Diaminomaleonitrile (B72808) and Urea Derivatives

A less common but notable strategy involves the use of simple prebiotic compounds like diaminomaleonitrile (DAMN) and urea derivatives. rsc.orgrsc.orgresearchgate.net This approach is particularly relevant in the context of prebiotic chemistry and the synthesis of purine analogues. nih.govacs.org

Multicomponent reactions (MCRs) have been developed where a mixture of aminomalononitrile (B1212270) (a DAMN precursor), urea, and other components like α-amino acid esters are reacted together, often under microwave irradiation. nih.gov The reaction proceeds through the formation of imidazole intermediates, followed by heterocyclic annulation with urea to form the purine ring system. nih.gov This method allows for the synthesis of purines decorated with various substituents, demonstrating a convergent and efficient approach to complex purine structures. researchgate.netnih.gov

Specific Synthetic Routes to 3-Benzyl-1H-purine-2,6(3H,7H)-dione and Related Benzyl (B1604629) Purine Diones

Once the purine-2,6-dione (xanthine) scaffold is in hand, the introduction of a benzyl group at a specific nitrogen atom is required to synthesize the target compound. The xanthine molecule has four nitrogen atoms (N1, N3, N7, and N9), making regioselective alkylation a significant challenge. uniroma1.it

Regioselective N-Alkylation and Benzylation Methods

Direct benzylation of xanthine often leads to a mixture of products due to the similar reactivity of the different nitrogen atoms. However, specific reaction conditions can favor alkylation at certain positions. The acidity of the N-H protons generally follows the order N3 > N7 > N1, which can be exploited for regioselective reactions.

To achieve N3-benzylation, one strategy involves a two-step process starting from 6-aminouracil. The N3 position of 6-aminouracil can be selectively benzylated first. This 3-benzyl-6-aminouracil can then undergo the classical Traube synthesis (nitrosation, reduction, and cyclization) to yield 3-benzylxanthine, which is this compound. derpharmachemica.com

Alkylation reactions on the purine ring are highly dependent on the reagents and conditions used. researchgate.netthieme-connect.com For instance, alkylation of 1-substituted 8-thioxo-3,7-dihydropurine-2,6-diones with phenacyl bromides occurs at the sulfur atom, which can then be followed by other transformations. derpharmachemica.com The choice of base and solvent is also critical in directing the outcome of the alkylation. rsc.orgthieme-connect.com

Employment of Protecting Groups in N-Benzylation Strategies (e.g., Thietanyl Protection)

To overcome the challenges of regioselectivity, protecting group strategies are often employed. This involves temporarily blocking more reactive nitrogen atoms to direct the benzylation to the desired N3 position.

A notable example is the use of the thietanyl group as a protecting group for the N7 position. nih.gov This strategy has been successfully used in the synthesis of N7-unsubstituted 1,8-disubstituted 3-methyl-3,7-dihydro-1H-purine-2,6-diones. nih.gov The process involves introducing the thietane (B1214591) ring onto the N7 nitrogen of an 8-bromo-3-methylxanthine derivative. nih.gov This N7-protected intermediate can then be subjected to benzylation at the N1 position. Although this specific example demonstrates N1 benzylation, the principle of using a protecting group at N7 can be adapted to direct substitution at other positions. After the desired benzylation is achieved, the thietanyl protecting group can be removed under mild conditions, for example, by reaction with sodium isopropoxide after oxidation of the thietanyl sulfur to a sulfone. nih.gov This multi-step protocol offers a reliable route to specifically substituted purine-2,6-diones that are difficult to access through direct alkylation. nih.gov

One-Pot Synthesis Techniques for Novel Derivatives

Furthermore, multicomponent reactions, such as the A³-coupling, have been successfully employed for the synthesis of complex purine derivatives. mdpi.comnih.gov For example, the three-component reaction of 1-(prop-2-yn-1-yl)-3,7-dimethylxanthine with aqueous formaldehyde (B43269) and secondary amines in the presence of copper(II) acetate (B1210297) monohydrate provides an efficient route to N-substituted 1-(4-(amino)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-diones. mdpi.comnih.gov

Chemical Functionalization and Derivatization of the Purine-2,6-dione Nucleus

The purine-2,6-dione nucleus provides multiple sites for chemical modification, enabling the synthesis of a vast number of derivatives with tailored properties. uniroma1.it The nitrogen atoms at positions N1, N3, and N7, as well as the carbon atom at position C8, are the primary targets for functionalization. uniroma1.it

Substitution at N1, N3, N7, and C8 Positions with Diverse Moieties

The alkylation and arylation of the nitrogen atoms of the purine-2,6-dione ring are common strategies for introducing structural diversity. Regioselectivity in these reactions is influenced by both electronic and steric factors. smolecule.com For instance, in xanthines, the N7 position is generally more nucleophilic than the N9 position. smolecule.com However, the presence of bulky substituents can alter this preference. smolecule.com

A variety of substituents have been introduced at these positions, including alkyl, benzyl, and other aryl groups. google.comresearchgate.net For example, 3-benzylxanthine and its analogues have been synthesized through the cyclization of 1-benzyl-5,6-diaminouracil with various single-carbon inserting agents. researchgate.net Additionally, a traceless solid-phase synthesis method has been developed for the preparation of xanthines with diverse substituents at the N1, N3, N7, and C8 positions. acs.org This method provides a high-throughput approach to generating libraries of these compounds.

The C8 position of the purine-2,6-dione ring is also a key site for modification. Halogenation, particularly bromination, at the C8 position provides a versatile intermediate for further functionalization. rsc.orgrsc.org For example, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be alkylated with benzyl chloride to yield 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione, which can then be further modified. researchgate.net

Introduction of Amine, Phenyl, and Heterocyclic Substituents

The introduction of amine, phenyl, and various heterocyclic moieties onto the purine-2,6-dione scaffold has been extensively explored to generate compounds with diverse properties.

Amine Substituents: Amino groups can be introduced at the C8 position through nucleophilic substitution of a leaving group, such as a bromine atom. researchgate.netpsu.edu For example, 8-bromo-1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione reacts with amines to yield 8-amino-substituted derivatives. researchgate.net

Phenyl Substituents: Phenyl groups can be introduced at various positions. For instance, 3-benzyl-8-phenylxanthine has been synthesized from 1-benzyl-5,6-diaminouracil and benzaldehyde. researchgate.net Furthermore, 8-(substituted phenyl)-9H-purines can be synthesized from 2-chloropyrimidine-4,5-diamine (B81863) and substituted benzaldehydes. rsc.org

Heterocyclic Substituents: A wide range of heterocyclic rings can be attached to the purine-2,6-dione core, particularly at the C8 position. openmedicinalchemistryjournal.com For example, new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives have been synthesized. researchgate.netfigshare.comtandfonline.com The synthesis of 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones has also been reported. researchgate.netekb.eg

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

The structural elucidation of novel this compound derivatives relies on a combination of advanced spectroscopic and spectrometric techniques. irjms.comderpharmachemica.comfigshare.com These methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the structure of these compounds. derpharmachemica.commdpi.comresearchgate.netfigshare.com ¹H NMR provides information about the chemical environment of protons, including their number, multiplicity, and coupling constants. derpharmachemica.comzsmu.edu.ua For example, the benzyl methylene (B1212753) group in 3-benzylxanthine analogues typically appears as a singlet in the ¹H NMR spectrum. researchgate.net ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. derpharmachemica.comresearchgate.netfigshare.com Two-dimensional NMR techniques, such as TOCSY, can be used to establish correlations between protons. bmrb.io

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which aids in confirming their identity. derpharmachemica.commdpi.comresearchgate.netfigshare.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecules. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as carbonyl (C=O) and N-H bonds, which are characteristic of the purine-2,6-dione structure. irjms.comderpharmachemica.com The combination of these techniques provides a comprehensive characterization of the synthesized molecules, ensuring their structural integrity. nih.gov

Data Tables

Table 1: Representative Synthetic Methods for this compound Derivatives

| Method | Starting Materials | Reagents and Conditions | Product Type |

| Cyclization | 1-Benzyl-5,6-diaminouracil, Aromatic Aldehydes | Stirring at room temperature | 3-Benzyl-8-arylxanthines researchgate.net |

| One-Pot Double Amidination | 1,3-Disubstituted 6-chlorouracils, Amidines | Copper catalyst, tBu2O2 or O2 | N1, N3, N7, C8-substituted xanthines scispace.com |

| A³-Coupling | 1-(Prop-2-yn-1-yl)-3,7-dimethylxanthine, Formaldehyde, Secondary Amines | Cu(OAc)2·H2O, THF | N-substituted 1-(4-(amino)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-diones mdpi.comnih.gov |

Table 2: Spectroscopic Data for a Representative this compound Derivative

| Technique | Key Observations | Reference |

| ¹H NMR | Singlet for benzyl methylene protons (CH₂) | researchgate.net |

| Multiplets for aromatic protons | derpharmachemica.com | |

| Broad singlets for N-H protons | derpharmachemica.com | |

| ¹³C NMR | Signals corresponding to carbonyl carbons | derpharmachemica.com |

| Signals for aromatic and benzyl carbons | researchgate.net | |

| IR | Strong absorption bands for C=O stretching | derpharmachemica.com |

| Absorption bands for N-H stretching | derpharmachemica.com | |

| Mass Spec | Molecular ion peak corresponding to the expected molecular weight | derpharmachemica.comresearchgate.net |

Structure Activity Relationship Sar Studies of 3 Benzyl 1h Purine 2,6 3h,7h Dione Derivatives

Elucidating the Influence of Benzyl (B1604629) Substitution at the N3 Position on Pharmacological Profiles

The presence and nature of a substituent at the N3 position of the purine-2,6-dione (B11924001) core can significantly impact pharmacological activity. In studies on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives as inhibitors of Mycobacterium tuberculosis Thymidylate Synthase (Mtb ThyX), the flexibility introduced by a benzyl group at the N3 position was investigated. nih.govmdpi.com

Compared to N3-aryl derivatives, the N3-benzyl analogues demonstrated a considerable decrease in inhibitory activity. nih.govmdpi.com This suggests that a more rigid conformation, such as that provided by a directly attached aryl ring, may be preferable for binding to this particular enzyme. The introduction of a cyclopropyl (B3062369) moiety at the N3-position in a series of 8-benzylaminoxanthines led to an increased affinity for the A₁ adenosine (B11128) receptor and a slightly decreased affinity for the A₂A receptor, indicating that even small, rigid non-aromatic groups can significantly alter the receptor binding profile. mdpi.com

| Compound Series | N3-Substituent | Target | Observation | Reference(s) |

| Pyrido[1,2-e]purine-2,4(1H,3H)-diones | Benzyl | Mtb ThyX | Significant loss of activity (<25% inhibition) compared to aryl derivatives (up to 59.4% inhibition). | nih.gov, mdpi.com |

| 8-Benzylaminoxanthines | Cyclopropyl | Adenosine A₁/A₂A Receptors | Increased affinity for A₁R and slightly decreased affinity for A₂A R. | mdpi.com |

This table summarizes the influence of different substituents at the N3 position on the pharmacological activity of purine-2,6-dione derivatives.

Comprehensive Analysis of Substitutions at Other Purine (B94841) Dione (B5365651) Positions (N1, N7, C8) and Their Contribution to Activity

Modifications at the N1, N7, and C8 positions of the purine-2,6-dione scaffold have been extensively explored to modulate the activity and selectivity of these compounds.

N1 Position: In a series of 8-(2-chlorobenzylamino)xanthine derivatives, elongation of the alkyl chain at the N1 position from ethyl to propyl, butyl, pentyl, or hexyl resulted in a progressive decrease in affinity for the A₂A adenosine receptor. mdpi.com Similarly, a benzyl substituent at N1 also led to a decrease in affinity. mdpi.com This indicates that a smaller alkyl group at the N1 position is favorable for A₂A receptor binding in this chemical series.

N7 Position: The N7 position is a common site for introducing diversity. In the development of serotonin (B10506) receptor ligands, a benzyl group at the N7 position was a key feature of potent compounds. nih.govpsu.edu For instance, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione emerged as a mixed 5-HT₁A/5-HT₂A/5-HT₇ receptor ligand with antidepressant- and anxiolytic-like effects. nih.govpsu.edu However, other studies have suggested that substitution at the N7 position may not always be favorable. researchgate.net In a series of xanthine-dopamine hybrids, replacing a linear alkyl chain at N7 with a branched one resulted in low, micromolar affinity at both A₁ and A₂A adenosine receptors. nih.gov

C8 Position: The C8 position is a crucial site for modulating receptor affinity and selectivity. Substitution at the C8 position with an aromatic ring, such as a phenyl or heteroaryl group, has been shown to increase potency at adenosine receptors. researchgate.net Research on 8-aminoalkyl derivatives of 7-substituted purine-2,6-diones revealed that the introduction of a hydrophobic substituent at the C8 position was a key strategy for developing potent 5-HT receptor ligands. nih.govpsu.edu In another study, various substituted benzyl groups were introduced at the C8 position of tetrahydropyrazino[2,1-f]purinediones, leading to a range of affinities at adenosine receptors. nih.govfrontiersin.org Furthermore, the nature of the substituent on the benzyl ring at C8 can be critical; studies on anticancer purine derivatives have shown that strong electron-withdrawing groups (e.g., -NO₂, -Cl) on a C8-phenyl substituent enhance cytotoxicity. nih.gov

| Position | Substituent Variation | Biological Target/Activity | Key Finding | Reference(s) |

| N1 | Elongation of alkyl chain (ethyl to hexyl) | Adenosine A₂A Receptor | Decreased binding affinity. | mdpi.com |

| N7 | Benzyl group | Serotonin Receptors (5-HT₁A/₂A/₇) | Essential for potent mixed-receptor ligand activity. | nih.gov, psu.edu |

| N7 | Branched alkyl chain | Adenosine A₁/A₂A Receptors | Resulted in low micromolar affinity. | nih.gov |

| C8 | Arylpiperazinylalkylamino group | Serotonin Receptors (5-HT₁A/₂A/₇) | Introduction of a hydrophobic substituent was key for potency. | nih.gov, psu.edu |

| C8 | Substituted benzyl groups | Adenosine Receptors | Modulated receptor affinity. | nih.gov, frontiersin.org |

| C8 | Phenyl ring with electron-withdrawing groups | Anticancer Activity | Enhanced cytotoxicity. | nih.gov |

This table provides an overview of how substitutions at the N1, N7, and C8 positions affect the biological activity of purine-2,6-dione derivatives.

Systematic Exploration of Linker Lengths and Heteroatom Switches within Side Chains on Receptor Binding and Enzyme Inhibition

The linker connecting the purine-2,6-dione core to a distal pharmacophore plays a significant role in determining the compound's biological activity. The length, flexibility, and composition of this linker are critical parameters for optimization.

Studies on arylpiperazine derivatives of purine-2,6-diones have shown that elongating the linker between the purine core and the arylpiperazine moiety is a viable strategy for developing potent 5-HT receptor ligands. nih.govpsu.edu For anti-herpesvirus activity, the length of a polymethylene chain linker was found to be crucial, with compounds having a linker of five or more carbons showing the greatest interest. researchgate.net In a different context, for pyrazolidine-based MurB inhibitors, increasing the length of a phenylalkyl chain linker up to six carbon atoms enhanced activity. nih.gov

The introduction of heteroatoms into the linker can also profoundly affect activity. The presence of a piperazine (B1678402) linker was found to enhance the bioactivity of certain MurB inhibitors due to its ability to form strong hydrogen-bonding interactions with active site residues. nih.gov A study on acetylcholinesterase (AChE) inhibitors compared a theobromine-diethylamine hybrid with a benzylamine (B48309) analogue, finding the diethylamine (B46881) group to be superior, underscoring the importance of the terminal amine group on the side chain. mdpi.com Furthermore, the substitution of an oxygen atom with a sulfur atom at the C2 position of a pyrido[1,2-e]purine-2,4(1H,3H)-dione resulted in a drastic decrease in inhibitory effect against Mtb ThyX, highlighting the sensitivity of activity to heteroatom switches even on the core structure. nih.govmdpi.com

| Linker/Side Chain Modification | Compound Series | Biological Target | Observation | Reference(s) |

| Linker Length Elongation | Arylpiperazinylalkyl purine-2,6-diones | 5-HT Receptors | Key strategy to obtain potent ligands. | nih.gov, psu.edu |

| Linker Length Elongation | Purine-benzoxazine conjugates | Herpes Simplex Virus | Linkers with ≥5 carbons showed highest activity. | researchgate.net |

| Heteroatom Presence | Pyrazole-based derivatives | MurB Enzyme | Piperazine linker enhanced bioactivity via H-bonding. | nih.gov |

| Heteroatom Switch | Pyrido[1,2-e]purine-2,4(1H,3H)-diones | Mtb ThyX | Replacing C2-oxygen with sulfur drastically reduced activity. | nih.gov, mdpi.com |

This table illustrates the impact of modifying linker length and heteroatom composition in the side chains of purine-2,6-dione derivatives.

Rational Development of Structure-Efficacy Relationships for Targeted Biological Modulation

The systematic investigation of SARs allows for the rational design of new purine-2,6-dione derivatives with improved potency, selectivity, and desired pharmacological profiles. By understanding how specific structural modifications influence interactions with biological targets, medicinal chemists can develop clear structure-efficacy relationships.

For example, in the pursuit of multi-target agents for neurodegenerative diseases, xanthine-dopamine hybrids were developed. Chemical modifications focused on the N1, N3, and N7 positions, leading to compounds with nanomolar MAO-B inhibition and submicromolar A₂A adenosine receptor affinity. nih.gov This demonstrates a rational approach to combining different pharmacophores to achieve a polypharmacological profile.

Similarly, research aimed at developing new 5-HT receptor ligands concluded that mixed 5-HT₁A/5-HT₂A/5-HT₇ receptor ligands showed advantages over more selective 5-HT₁A/5-HT₇ agents for producing antidepressant- and anxiolytic-like effects. nih.govpsu.edu This insight, derived from SAR studies, guides future drug design by defining a more effective target engagement profile. The modification of the arylalkyl substituent at the N7 position was identified as a promising strategy for designing new 5-HT ligands with lower molecular weight. nih.gov

Furthermore, SAR studies on antimycobacterial agents revealed the importance of electronegative substituents on phenyl rings for activity. bohrium.com This principle was applied in the design of purine-piperazine derivatives, where compounds bearing a trifluoromethyl group showed increased anti-tuberculosis activity, a finding supported by molecular docking studies that predicted favorable interactions with the target enzyme, MurB. bohrium.com These examples highlight how a deep understanding of SAR enables the targeted development of molecules with specific and enhanced biological functions.

Molecular Mechanisms of Action of 3 Benzyl 1h Purine 2,6 3h,7h Dione and Analogues

Interactions with Specific Biological Macromolecules

The biological effects of 3-Benzyl-1H-purine-2,6(3H,7H)-dione and related compounds stem from their ability to bind to and modulate the function of specific proteins, including enzymes and receptors.

Purine-based scaffolds are recognized as privileged structures in the design of enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Kinase Inhibition (EGFR and BRAF V600E): The epidermal growth factor receptor (EGFR) and BRAF kinase, particularly the V600E mutant, are critical targets in cancer therapy. Several studies have highlighted the potential of purine (B94841) derivatives as potent inhibitors of these kinases. nih.govbohrium.com For instance, a series of purine/pteridine-based derivatives were developed as dual inhibitors of EGFR and BRAFV600E. nih.gov While many compounds showed promising antiproliferative activity, their efficacy varied between the two kinases. Certain purine-based compounds demonstrated significant EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the reference drug erlotinib. nih.govmdpi.com However, the same set of compounds generally exhibited weaker inhibitory action against BRAFV600E, suggesting that it may not be the primary target for this specific class of molecules. nih.govmdpi.com

Another study on purine-based hybrids identified a compound (4e) with potent dual inhibitory activity against both EGFR and BRAFV600E, with IC50 values of 0.055 µM and 0.068 µM, respectively. researchgate.net This highlights that specific substitutions on the purine core are critical for achieving potent and potentially dual kinase inhibition.

Table 1: Inhibitory Activity of Selected Purine Analogues against EGFR and BRAFV600E

| Compound | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |

|---|---|---|---|---|---|

| Compound 5a (purine-based) | EGFR | 87 | Erlotinib | 80 | mdpi.com |

| Compound 5e (purine-based) | EGFR | 98 | Erlotinib | 80 | mdpi.com |

| Compound 7e (pteridine-based) | EGFR | 92 | Erlotinib | 80 | mdpi.com |

| Compound 5a (purine-based) | BRAFV600E | 92 | Erlotinib | 60 | mdpi.com |

| Compound 4e (purine-hybrid) | EGFR | 55 | Erlotinib | 60 | researchgate.net |

| Compound 4e (purine-hybrid) | BRAFV600E | 68 | Vemurafenib | 35 | researchgate.net |

Phosphodiesterase (PDE) Inhibition: Xanthine (B1682287) derivatives are well-known phosphodiesterase (PDE) inhibitors. nih.gov PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers. nih.govcvpharmacology.com By inhibiting PDEs, xanthines increase intracellular levels of these messengers, leading to effects like smooth muscle relaxation and reduced inflammation. nih.gov A study on 1321N1 human astrocytoma cells compared a series of PDE inhibitors, including 1-methyl-3-isobutyl-7-benzylxanthine (an analogue of the title compound). nih.gov This 7-benzylxanthine analogue was shown to inhibit calmodulin-stimulated phosphodiesterase activity with an IC50 value between 1-10 µM, suggesting that this class of compounds can effectively modulate PDE-mediated signaling. nih.gov

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. journals.cz Inhibition of AChE is a primary strategy for treating Alzheimer's disease. journals.czresearchgate.net Molecular docking studies have been performed on xanthine derivatives to explore their potential as AChE inhibitors. journals.czresearchgate.net For example, a newly synthesized derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, was docked into the AChE enzyme. journals.cz The results indicated that the xanthine moiety binds within the catalytic active site (CAS) of the enzyme, suggesting a plausible mechanism for inhibition. journals.czjournals.cz Another study identified a theobromine-diethylamine hybrid, which incorporates a benzyl (B1604629) group, as a potent AChE inhibitor with an IC50 of 0.19 µM. mdpi.com

Beyond enzyme inhibition, purine analogues are adept at interacting with various cell surface receptors.

Purinergic Receptors: The purinergic signaling system, which includes P1 and P2 receptors, is fundamental in cellular communication. nih.gov P1 receptors are activated by adenosine, while P2 receptors are activated by nucleotides like ATP and ADP. nih.gov Xanthine derivatives are classic antagonists of adenosine receptors (a subtype of P1 receptors). The interaction with these receptors is crucial for the physiological effects of many purine compounds. nih.gov The binding of purine derivatives to these receptors can modulate a wide array of physiological functions, including heart rhythm and neuronal activity. nih.gov

Serotonin (B10506) Receptor Subtypes: Derivatives of purine-2,6-dione (B11924001) have been extensively studied for their interaction with serotonin (5-HT) receptors, which are implicated in mood disorders like anxiety and depression. nih.govpsu.edu Research has focused on modifying the purine-2,6-dione scaffold, particularly at the 7- and 8-positions, to develop potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.govuj.edu.pl

One study synthesized a series of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives. nih.govpsu.edu Among them, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (compound 21) emerged as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand. nih.govpsu.edu This compound demonstrated antidepressant-like and anxiolytic-like activity in animal models, underscoring the therapeutic potential of targeting multiple serotonin receptors with a single purine-based molecule. nih.govpsu.edu The benzyl group at the N7 position is a common feature in these psychoactive analogues.

By interacting with upstream enzymes and receptors, purine derivatives can modulate critical intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov

Several purine-based compounds have been shown to suppress the NF-κB signaling pathway. nih.gov One mechanism involves the disruption of the TLR4-MyD88 protein-protein interaction, which is an upstream event in NF-κB activation. nih.gov A study on novel 9-cinnamyl-9H-purine derivatives found that the lead compound significantly inhibited the production of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) by suppressing the NF-κB pathway. nih.gov Purinergic signaling through P2X7 receptors can also recruit protein kinases like p38/MAPK, which in turn can influence NF-κB activity. nih.gov This demonstrates that purine derivatives can exert anti-inflammatory effects by intervening in this crucial signaling hub.

Analysis of Intermolecular Interaction Forces Governing Ligand-Target Recognition

The affinity and specificity of purine derivatives for their biological targets are dictated by a combination of noncovalent intermolecular forces. The planar, electron-rich purine ring system is particularly well-suited for engaging in specific types of interactions. mdpi.com

Hydrogen bonds are fundamental to the specific recognition of purine ligands by proteins and nucleic acids. nih.govacs.org The nitrogen atoms and carbonyl groups of the purine-2,6-dione core serve as excellent hydrogen bond acceptors and donors. mdpi.com Molecular docking studies of purine derivatives in the active sites of enzymes like CDK2 reveal the formation of a conserved triplet of hydrogen bonds with backbone atoms of key amino acid residues (e.g., Glu81 and Leu83). mdpi.com These directed interactions are critical for anchoring the ligand in the correct orientation for effective inhibition. mdpi.com The specific pattern of hydrogen bond donors and acceptors on the purine ring allows it to mimic natural ligands, such as adenosine or guanine, enabling high-affinity binding to their corresponding receptors or enzymes. nih.gov

The aromatic nature of the purine core and the benzyl substituent makes π-π stacking a significant contributor to binding affinity. mdpi.comnih.gov These interactions occur when the planar aromatic ring of the ligand stacks against the aromatic side chain of amino acids like phenylalanine (F), tyrosine (Y), tryptophan (W), or histidine (H) within a protein's binding pocket. oup.comnih.gov

In RNA-protein recognition, π-π stacking is a dominant force, with purine nucleobases being more frequently involved than pyrimidines due to their larger, more polarizable ring system. oup.comrsc.org Analysis of DNA-protein complexes shows that these stacking interactions can be as strong as hydrogen bonds, contributing up to -43 kJ/mol to the binding energy. nih.gov The benzyl group on this compound provides an additional aromatic surface, enhancing the potential for strong π-π stacking interactions with the target protein, thereby contributing to the stability of the ligand-receptor complex. mdpi.com

Contributions of Hydrophobic Interactions to Binding Affinity

The binding affinity of this compound and its analogues to target proteins is significantly influenced by hydrophobic interactions. These non-covalent interactions are crucial for the molecular recognition and stabilization of the ligand-protein complex. The core purine structure and, notably, the benzyl substituent are key contributors to these hydrophobic interactions.

The benzyl group, with its aromatic phenyl ring, can engage in several types of non-polar interactions within the active site of a protein. These include van der Waals forces and, significantly, π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.comnih.gov This is a common feature observed in how drugs with aromatic substituents bind to their protein targets, where aromatic and hydrophobic interactions are often the dominant forces. acs.org For instance, in studies of other purine derivatives, the pyrimidine (B1678525) ring of the purine core has been observed to be "sandwiched" between two phenylalanine residues, participating in both parallel and T-shaped π-π stacking. mdpi.com The benzyl group of this compound is poised to form similar favorable interactions, thereby enhancing its binding affinity.

Furthermore, the introduction of a hydrophobic butyl chain at the N9-position of a purine has been noted to influence membrane permeability and interactions with lipophilic binding pockets. vulcanchem.com By analogy, the benzyl group at the N3-position of the purine ring in this compound introduces a significant hydrophobic character that can favorably interact with hydrophobic regions of a binding site. nih.gov

The importance of such hydrophobic interactions is further underscored by structure-activity relationship (SAR) studies on related xanthine derivatives. For example, the substitution with alkyl groups at the N3 position of the xanthine molecule has been shown to play an important role in the inhibition of phosphodiesterase (PDE), with a correlation observed between the alkyl chain length and the inhibitory activity. researchgate.net This suggests that the size and nature of the hydrophobic substituent at this position are critical for potent bioactivity.

The following table summarizes the types of hydrophobic interactions and their potential contributions to the binding affinity of purine derivatives, which can be extrapolated to understand the behavior of this compound.

| Interaction Type | Contributing Moiety | Interacting Amino Acid Residues (Examples) | Impact on Binding Affinity |

| π-π Stacking | Benzyl group, Purine ring | Phenylalanine, Tyrosine, Tryptophan | Enhances binding through orbital overlap |

| van der Waals Forces | Benzyl group, Alkyl chains | General hydrophobic pocket residues | Contributes to overall complex stability |

| Hydrophobic Effect | Benzyl group | Leucine, Isoleucine, Valine | Drives binding by minimizing unfavorable interactions with water |

Mechanistic Insights from Enzyme Kinetic Studies

Enzyme kinetic studies are fundamental to elucidating the mechanism by which a compound inhibits its target enzyme. These studies can determine the type of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition, providing valuable information about the inhibitor's binding site and its effect on the enzyme's catalytic efficiency.

Determination of Inhibition Mechanisms (e.g., Mixed Inhibition)

Mixed inhibition is a type of reversible enzyme inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org However, the inhibitor's affinity for the free enzyme (defined by the dissociation constant, Ki) is different from its affinity for the enzyme-substrate complex (defined by the dissociation constant, Ki'). wikipedia.org This mode of inhibition is characterized by a decrease in the maximum reaction velocity (Vmax) and a change in the Michaelis constant (Km), which can either increase or decrease depending on the relative values of Ki and Ki'.

The determination of a mixed inhibition mechanism typically involves measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data are then graphically analyzed using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). In the case of mixed inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect at a point other than on the y-axis or x-axis.

Similarly, a study on 3-O-substituted xanthone (B1684191) derivatives as acetylcholinesterase (AChE) inhibitors found that some of these compounds displayed a mixed inhibition mechanism. nih.gov Molecular docking studies of these inhibitors revealed interactions with both the catalytic active site and peripheral anionic site of AChE, consistent with a mixed-mode of inhibition. nih.gov

The following table outlines the characteristic effects of different inhibition types on kinetic parameters, highlighting the features of mixed inhibition.

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Intersection |

| Competitive | Unchanged | Increases | On the y-axis |

| Non-competitive | Decreases | Unchanged | On the x-axis |

| Uncompetitive | Decreases | Decreases | Parallel lines |

| Mixed | Decreases | Increases or Decreases | Intersect to the left of the y-axis |

These examples from related compound classes suggest that this compound could potentially act as a mixed inhibitor, binding to both the free enzyme and the enzyme-substrate complex, thereby affecting both substrate binding and the catalytic rate. Definitive determination of its specific inhibition mechanism would require dedicated enzyme kinetic studies.

Computational Chemistry and Molecular Modeling Approaches

Application of Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

No specific studies detailing the application of molecular docking simulations for 3-Benzyl-1H-purine-2,6(3H,7H)-dione have been identified. Research in this area is confined to its derivatives, which show interactions with various enzymes. For example, a complex derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, was docked into acetylcholinesterase, revealing that the xanthine (B1682287) moiety binds to the catalytic active site (CAS) while the arylpiperazine portion occupies the peripheral binding site (PAS). researchgate.netjournals.cz

There is no available information specifically identifying the binding modes or critical active site residues for the interaction of this compound with any receptor or enzyme. For other purine-dione derivatives, such as 8-mercapto-3,7-dihydro-1H-purine-2,6-diones interacting with SIRT3, studies have identified key interactions. These include hydrogen bonding with residues like Arg158 and hydrophobic interactions with a surrounding pocket of residues including Ala146, Phe157, and Phe180. nih.gov

Specific predicted binding affinities and conformational dynamics studies for this compound are absent from the current scientific literature. While computational methods for predicting binding affinity and simulating molecular dynamics are well-established, they have not been specifically applied to this compound in published research. frontiersin.orgarxiv.orgplos.org

Implementation of Structure-Based and Ligand-Based Drug Design Methodologies for Optimization

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two primary strategies in computational drug discovery. iaanalysis.comnih.govnih.gov SBDD utilizes the three-dimensional structure of a target protein to design molecules that can bind to it, often employing techniques like molecular docking. iaanalysis.com LBDD, conversely, relies on the knowledge of existing active ligands to develop new molecules with similar properties, which is particularly useful when the target's structure is unknown. nih.gov There are no documented instances of these methodologies being specifically implemented for the optimization of this compound.

Advanced Computational Simulations for Ligand-Target Optimization (e.g., for Serotonin (B10506) Receptor Ligands)

Advanced computational simulations are crucial for optimizing ligand-target interactions. Molecular dynamics simulations, for example, can provide insights into the stability of ligand-receptor complexes and identify key residues for binding. chemrxiv.orgnih.gov While there are extensive studies on serotonin receptors using these methods, chemrxiv.orgnih.govrsc.org none have specifically reported on the simulation of this compound as a ligand for these or any other targets.

Future Research Directions and Translational Implications

Rational Design and Synthesis of Novel Purine (B94841) Dione (B5365651) Derivatives with Enhanced Selectivity and Potency

The rational design of new 3-Benzyl-1H-purine-2,6(3H,7H)-dione derivatives is a key strategy to optimize their therapeutic potential. This involves strategically modifying the core structure to enhance binding affinity and selectivity for specific biological targets. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different substituents at various positions on the purine ring influence biological activity. nih.govnih.gov

For instance, the introduction of a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety at the C2 position of a related pyrazolo-triazolo-pyrimidine scaffold, a modification inspired by potent A2B adenosine (B11128) receptor (AR) antagonists like CVT-6975 (8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione), unexpectedly led to high affinity for the A3 AR. plos.org This highlights the nuanced effects of structural modifications and the potential for discovering novel selectivities.

Future design strategies will likely focus on:

Target-Specific Modifications: Tailoring derivatives to interact with the unique topological features of a target's binding pocket. Molecular docking studies can play a pivotal role in predicting these interactions and guiding synthetic efforts. plos.org

Modulation of Physicochemical Properties: Optimizing properties such as lipophilicity and polar surface area to improve pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). scispace.com

Introduction of Diverse Moieties: Incorporating a wide range of substituents, such as piperazine (B1678402) derivatives, to explore new chemical space and identify novel biological activities. bohrium.com

Below is a table summarizing examples of rationally designed purine dione derivatives and their observed activities:

| Compound/Derivative Class | Modification Strategy | Observed Activity/Target |

| Pyrazolo[4,3-e] Current time information in Bangalore, IN.ontosight.airesearchgate.nettriazolo[1,5-c]pyrimidine derivatives | Conjugation with 1-(3-trifluoromethyl-benzyl)-1H-pyrazole | High affinity and selectivity for the hA3 adenosine receptor. plos.org |

| Purine-linked piperazine derivatives | Coupling with carboxylic acid chlorides and isocyanates | Promising anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. bohrium.com |

| 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Introduction of an aminoalkyl chain with a terminal arylpiperazine | Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with antidepressant-like and anxiolytic-like activity. psu.edu |

| N-benzylpiperidine-purine derivatives | Combination of N-benzylpiperidine and N-substituted purines | Dual inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov |

| 1,3,7-trimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione | Suzuki cross-coupling reaction | AChE inhibition. nih.gov |

Identification of New Molecular Targets and Therapeutic Applications for the this compound Scaffold

The this compound scaffold and its derivatives have already demonstrated a broad spectrum of biological activities, suggesting their potential to interact with a variety of molecular targets. nih.govontosight.ai While research has explored their roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, the identification of novel molecular targets remains a significant area for future investigation. nih.gov

Reverse pharmacophore mapping and other computational target prediction methods can be instrumental in identifying potential new targets for existing and novel derivatives. nih.gov For example, a previously synthesized compound with antiproliferative effects was predicted to target tyrosine kinases, a hypothesis that was subsequently validated experimentally. nih.gov

Potential new therapeutic applications for this scaffold could include:

Neurodegenerative Diseases: Given the role of purinergic signaling in the central nervous system, derivatives could be explored as modulators of adenosine receptors or other relevant targets for conditions like Alzheimer's and Parkinson's disease. rsc.org

Metabolic Disorders: The structural similarity to endogenous purines suggests potential interactions with enzymes involved in metabolic pathways. For example, the related purine derivative linagliptin (B1675411) is a DPP-4 inhibitor used in the treatment of type 2 diabetes. arabjchem.org

Parasitic Diseases: Purine derivatives have shown promise as anti-leishmanial agents, indicating a potential avenue for developing new treatments for parasitic infections. nih.gov

Development of Advanced Synthetic Methodologies for Efficient and Diversified Analogue Libraries

The efficient synthesis of diverse libraries of this compound analogs is crucial for comprehensive SAR studies and the discovery of new lead compounds. ontosight.ai Recent advances in synthetic organic chemistry offer powerful tools to achieve this goal. researchgate.net

Key areas for development include:

Multi-component Reactions: These reactions, particularly when assisted by microwave irradiation, allow for the rapid assembly of complex molecules from simple starting materials in a single step, significantly improving efficiency. beilstein-journals.org

C-H Functionalization: This strategy enables the direct modification of carbon-hydrogen bonds, providing a more atom-economical and streamlined approach to derivatization compared to traditional methods that often require pre-functionalized starting materials. irjms.com

Flow Chemistry: This technology allows for the continuous synthesis of compounds with precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Solid-Phase Synthesis: This technique can be employed to generate large libraries of compounds in a high-throughput manner, accelerating the drug discovery process.

Recent synthetic strategies for purine derivatives have utilized starting materials such as diaminomaleonitrile (B72808), urea (B33335) derivatives, and imidazole (B134444) and pyrimidine (B1678525) derivatives. researchgate.netrsc.org Chemical modifications like benzoylation, alkylation, halogenation, and various coupling reactions have been employed to create diverse analogs. rsc.org For example, a six-step synthesis was used to create a new series of purine-linked piperazine derivatives. bohrium.com

Strategic Integration of Computational and Experimental Approaches in Future Drug Discovery Pipelines

The synergy between computational and experimental methods is poised to revolutionize the drug discovery pipeline for purine dione derivatives. nih.gov Integrating these approaches allows for a more rational and efficient process, from initial hit identification to lead optimization.

The integrated pipeline can be envisioned as follows:

In Silico Screening and Target Identification: Computational methods like virtual screening and reverse pharmacophore mapping can be used to screen large compound libraries against known targets or to identify new potential targets for the this compound scaffold. nih.gov

Rational Design and Synthesis: Based on computational predictions, a focused library of derivatives can be designed and synthesized. nih.gov Molecular docking studies can help prioritize compounds with the highest predicted binding affinities and selectivities. plos.org

In Vitro and In Vivo Testing: The synthesized compounds are then subjected to a battery of biological assays to validate their activity and determine their efficacy and pharmacokinetic profiles. researchgate.net

Iterative Optimization: The experimental data is then fed back into the computational models to refine them and guide the design of the next generation of more potent and selective compounds. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.

This integrated approach has already proven successful in identifying novel purine derivatives with potent inhibitory activity against targets like c-Src kinase. nih.gov The continued development and application of these combined strategies will undoubtedly accelerate the translation of promising this compound-based compounds from the laboratory to the clinic.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.